molecular formula C18H21N3O B2373583 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1016528-63-4

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2373583
CAS No.: 1016528-63-4
M. Wt: 295.386
InChI Key: GZEGOYJRUVXRMT-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-nitroaniline with phenylpiperazine in the presence of a suitable catalyst to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction conditions, often using hydrogen gas and a palladium catalyst, to convert the nitro group to an amino group.

    Final Coupling: The final step involves coupling the reduced intermediate with an appropriate ethanone derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
  • 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
  • 2-(4-Aminophenyl)-1-(4-benzylpiperazin-1-yl)ethan-1-one

Uniqueness

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the aminophenyl and phenylpiperazine groups allows for diverse interactions and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-aminophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEGOYJRUVXRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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